molecular formula C16H15N3O5 B13381287 N'-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide

N'-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B13381287
M. Wt: 329.31 g/mol
InChI Key: ATRNNLCPFHMCAF-RQZCQDPDSA-N
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Description

N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide is a chemical compound known for its potential applications in medicinal chemistry and as a research tool. This compound is characterized by its unique structure, which includes a hydrazide group, a nitrobenzylidene moiety, and a methylphenoxy group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C16H15N3O5/c1-11-3-2-4-14(7-11)24-10-16(21)18-17-9-12-8-13(19(22)23)5-6-15(12)20/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+

InChI Key

ATRNNLCPFHMCAF-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the hydrazine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide involves its interaction with molecular targets such as the LasR receptor in Pseudomonas aeruginosa. This interaction inhibits quorum sensing, a process that regulates virulence factors in bacteria. The compound binds to the active site of the LasR receptor, disrupting its function and thereby reducing the expression of virulence genes .

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-hydroxy-5-nitrobenzylidene}-2-(2-methylphenoxy)acetohydrazide
  • N’-{2-hydroxy-5-nitrobenzylidene}-2-(4-methylphenoxy)acetohydrazide

Uniqueness

N’-{2-hydroxy-5-nitrobenzylidene}-2-(3-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group may enhance its binding affinity to certain molecular targets compared to its analogs.

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